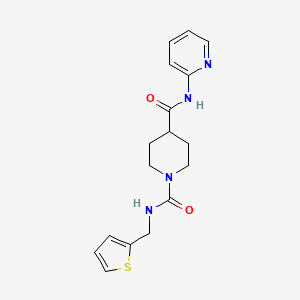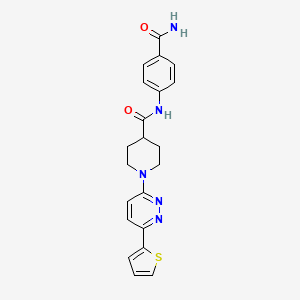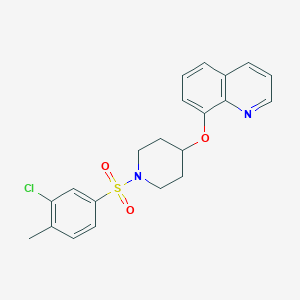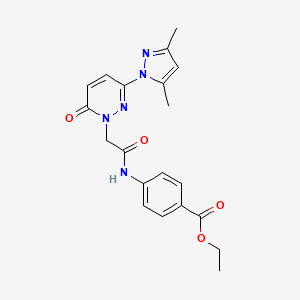
5-Methyl-octahydropentalen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Strategies
- Regioselective Synthesis of Derivatives : A novel one-pot strategy for synthesizing 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives is described. This method involves a three-component reaction including 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and has benefits like high atom economy and cost-effectiveness (Rimaz et al., 2017).
Chemical Property Studies
- Investigating Secondary Relaxations : A study on dielectric permittivity and loss factor of compounds including 5‐methyl-3-heptanol provides insights into their secondary relaxation peaks below their glass transition temperatures. This is crucial for understanding the behavior of such compounds in different states (Johari & Goldstein, 1971).
Building Blocks in Organic Synthesis
- Utilization in Organic Synthesis : 1-Bromo-3-buten-2-one is investigated as a building block for organic synthesis, providing insights into potential applications of related compounds in forming complex organic structures (Westerlund et al., 2001).
Alkaloid Synthesis
- Synthesis of Natural Alkaloids : Research on the synthesis of homaline and epi-homaline from 5-Methyl-4-phenyl-1,5-diazacycla-octan-2-one illustrates its potential in creating complex natural compounds, useful in various fields like pharmacology (Crombie et al., 1983).
Coordination Polymers
- Linker Molecule for Coordination Polymers : Octahydropentalene 2,5-disulfonic acid, derived from a related bicyclic diketone, is explored for its use as a linker molecule in coordination polymers. This has implications in materials science and chemistry (Muesmann et al., 2013).
DNA Binding and Biological Activity
- Platinum(II) Intercalating Compounds : A study of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, such as 5-methyl-1,10-phenanthroline, provides insights into their binding to DNA and biological activity. This research is significant in understanding the interaction of such compounds with biological systems (Brodie et al., 2004).
Chemical Reactions and Kinetics
- Hydroformylation of Alkenes : Investigating the hydroformylation of 1-octene using a water-soluble rhodium complex catalyst, which could be related to the applications of similar compounds in industrial chemical reactions (Purwanto & Delmas, 1995).
Photophysical Properties
- Study of Organic Inhibitors : Research on 1H-pyrrole-2,5-dione derivatives, similar in structure, investigates their role as organic inhibitors of carbon steel corrosion in acidic medium. This is relevant in materials science and corrosion engineering (Zarrouk et al., 2015).
Eigenschaften
IUPAC Name |
5-methyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-6-2-7-4-9(10)5-8(7)3-6/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROCYYQQBCZWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC(=O)CC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2864498.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2864499.png)
![2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2864500.png)


![4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2864503.png)

![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2864505.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864506.png)
![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2864507.png)

![7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2864511.png)
